molecular formula C20H25N3O3S B5241792 {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

Cat. No.: B5241792
M. Wt: 387.5 g/mol
InChI Key: TVNFAVMEUQRUFF-UHFFFAOYSA-N
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Description

{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a butylphenylsulfonyl group and a pyridylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The pyridylmethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the pyridylmethanone moiety may produce alcohol derivatives.

Scientific Research Applications

{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets. For instance, the piperazine ring may interact with GABA receptors, similar to other piperazine derivatives . The sulfonyl and pyridylmethanone groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridylmethanone moiety, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.

Properties

IUPAC Name

[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-3-5-17-7-9-19(10-8-17)27(25,26)23-14-12-22(13-15-23)20(24)18-6-4-11-21-16-18/h4,6-11,16H,2-3,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNFAVMEUQRUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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